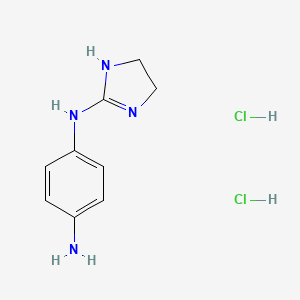

N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

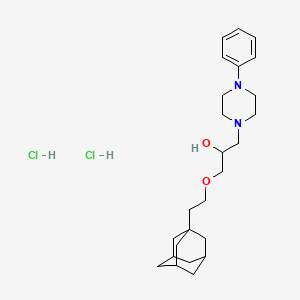

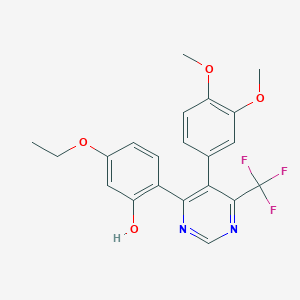

“N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride” is an organic compound that belongs to the class of aniline and substituted anilines . It contains an imidazole moiety, a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves the reaction of amido-nitriles with 2-chloro-4,5-dihydro-1H-imidazole . The synthesis of imidazole derivatives is an area of active research, with recent advances in the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The compound also contains a benzene ring, which is a six-membered ring with alternating double and single bonds .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical reactions. They can undergo various types of reactions such as cycloaddition, substitution, and oxidation reactions . The specific chemical reactions of “this compound” would depend on the reaction conditions and the presence of other reactants.Scientific Research Applications

Synthesis and Coordination Chemistry

- The synthesis of novel compounds and their interaction with metal centers have been explored, demonstrating the potential of imidazolyl benzene derivatives in coordination chemistry. For example, the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the synthesis of compounds with interesting rearrangement and coordination properties when interacted with nickel, highlighting their potential in developing new metal complexes (Bermejo et al., 2000).

Molecular Synthesis and Characterization

- Research on N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine has shown its moderate affinity towards specific kinases, indicating the potential for targeted molecular interactions. This synthesis and characterization study opens avenues for the development of selective kinase inhibitors (El-Gokha et al., 2019).

Polymer Science

- Unsymmetrical diamine monomers containing triaryl imidazole pendent groups have been synthesized and polymerized to produce polyimides with excellent solubility and thermal stability. Such research indicates the utility of imidazole derivatives in creating advanced materials with high performance for industrial applications (Ghaemy & Alizadeh, 2009).

Chemoselectivity and Catalysis

- The versatility of imidazole derivatives in catalysis and as building blocks in coordination-driven self-assembly has been demonstrated. For instance, sulfonic acid-functionalized imidazolium salts in combination with FeCl3 have been shown to be highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature. This research underscores the potential of imidazole derivatives in green chemistry and catalysis (Khazaei et al., 2011).

Future Directions

Imidazole compounds, including “N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on developing novel methods for the synthesis of substituted imidazoles, exploring their biological activities, and investigating their potential applications in pharmaceuticals and other fields .

properties

IUPAC Name |

4-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4.2ClH/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9;;/h1-4H,5-6,10H2,(H2,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBFEUMMNVFSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)

![N-cyclopentyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2664378.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)